

3,5-Dinitrobenzohydrazide solubility in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dinitrobenzohydrazide

Cat. No.: B182385

[Get Quote](#)

Technical Support Center: 3,5-Dinitrobenzohydrazide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **3,5-Dinitrobenzohydrazide**.

Solubility Data

Quantitative solubility data for **3,5-Dinitrobenzohydrazide** in various solvents is not readily available in published literature. However, based on the solubility of structurally similar compounds, such as 3,5-Dinitrobenzoic acid and 3,5-Dinitrosalicylyhydrazide, a qualitative solubility profile can be inferred. The compound is expected to have low solubility in water and higher solubility in polar organic solvents.

For accurate quantitative analysis, it is recommended that researchers determine the solubility experimentally in their specific solvent systems.

Table 1: Qualitative Solubility of **3,5-Dinitrobenzohydrazide** and Structurally Similar Compounds

Solvent	3,5-Dinitrobenzohydrazide (Inferred)	3,5-Dinitrobenzoic Acid	3,5-Dinitrosalicylhydrazide
Water	Sparingly Soluble	Soluble (3 g/L at 25 °C)[1]	Limited Solubility[2]
Ethanol	Soluble	Soluble (0.5 g/10 mL)[1]	Soluble in organic solvents[2]
Methanol	Soluble	Soluble	Soluble in organic solvents[2]
Acetone	Soluble	More soluble in polar organic solvents[3]	Soluble in organic solvents[2]
Dimethyl Sulfoxide (DMSO)	Soluble	Soluble	Soluble in organic solvents[2]
Dimethylformamide (DMF)	Soluble	Soluble	Soluble in organic solvents[2]

Experimental Protocol: Determination of Thermodynamic Solubility

This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.

Materials:

- **3,5-Dinitrobenzohydrazide**
- Selected solvents (e.g., water, ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Analytical balance
- Syringe filters (0.45 µm)

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of **3,5-Dinitrobenzohydrazide** to a series of vials, each containing a known volume of the desired solvent. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
- Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
- Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant using a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of **3,5-Dinitrobenzohydrazide** in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
- Calculation: Calculate the solubility of the compound in the solvent by taking into account the dilution factor.

Troubleshooting and FAQs

Q1: My **3,5-Dinitrobenzohydrazide** is not dissolving in my chosen solvent.

A1:

- Increase Sonication/Agitation: Use a vortex mixer or a sonicator to increase the mechanical energy and aid dissolution.[\[4\]](#)

- Gentle Heating: For some solvents, gentle warming in a water bath may increase solubility. [4] However, be cautious as this can lead to the formation of supersaturated solutions that may precipitate upon cooling. Always verify the stability of the compound at elevated temperatures.
- Solvent Polarity: **3,5-Dinitrobenzohydrazide** is a polar molecule and is expected to be more soluble in polar organic solvents. Consider switching to a more polar solvent like DMSO or DMF.
- Purity of the Compound: Impurities can affect the solubility of your compound. Ensure you are using a high-purity grade of **3,5-Dinitrobenzohydrazide**.

Q2: The compound precipitates out of solution after initial dissolution.

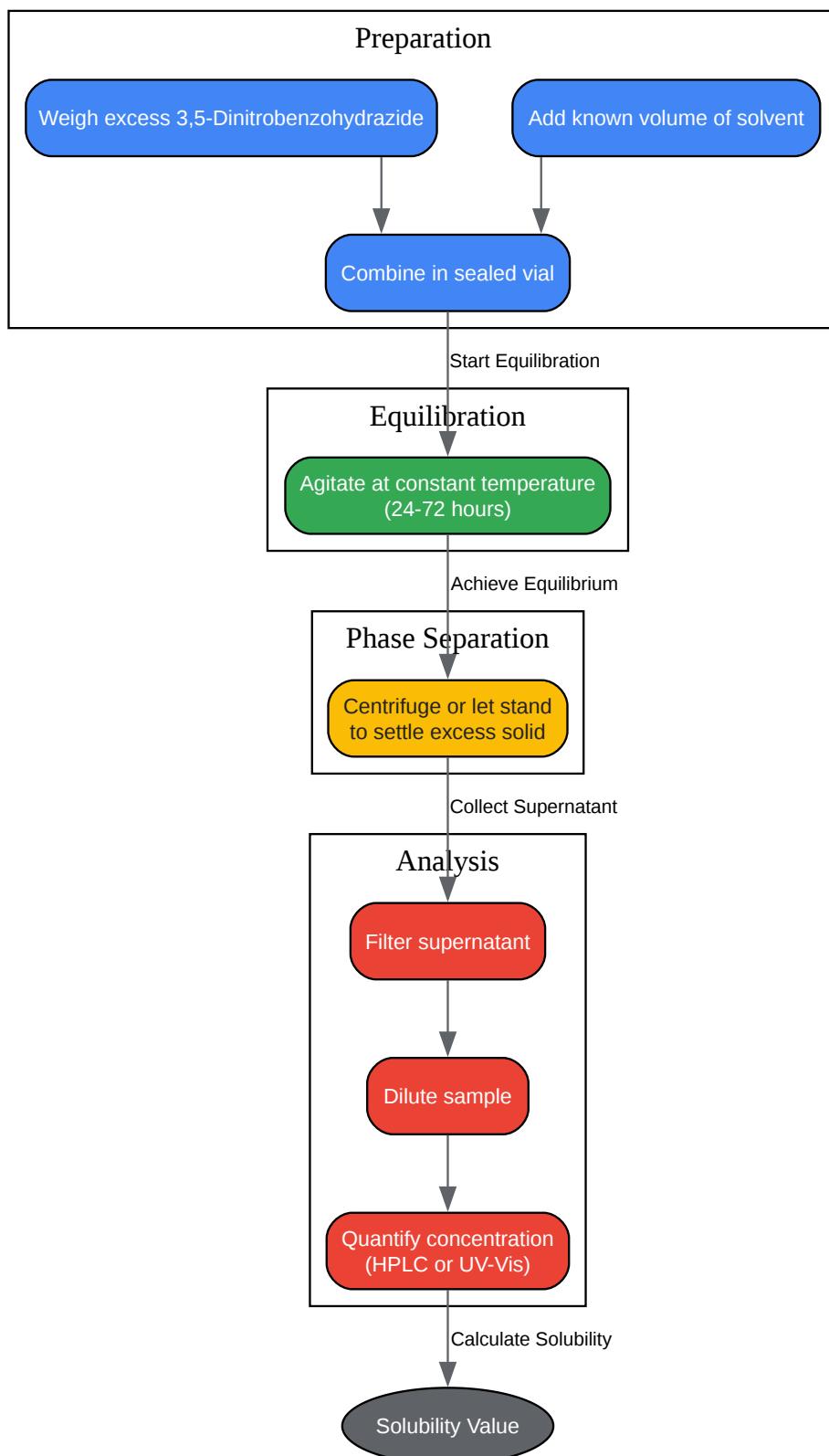
A2:

- Supersaturation: You may have created a supersaturated solution, especially if heating was used. Allow the solution to equilibrate at room temperature. The concentration of the remaining dissolved compound will be the thermodynamic solubility.
- Solvent Evaporation: Ensure your container is tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.
- Temperature Fluctuations: Maintain a constant temperature during your experiment, as solubility is temperature-dependent.

Q3: I am observing a color change when trying to dissolve the compound.

A3:

- pH Effects: In aqueous solutions or protic solvents, the pH can influence the solubility and color of nitroaromatic compounds. Consider buffering your solution to a specific pH.
- Degradation: **3,5-Dinitrobenzohydrazide** may be unstable under certain conditions (e.g., high temperature, presence of strong acids or bases). A color change could indicate degradation. It is advisable to protect the compound from light and extreme temperatures.


- Reaction with Solvent: While less common with the recommended solvents, there is a possibility of a reaction between the solute and the solvent, especially if reactive impurities are present.

Q4: How can I prepare a stock solution for biological assays?

A4:

- Use of Co-solvents: For aqueous-based biological assays, it is common to first dissolve the compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution.[5][6]
- Serial Dilution: This stock solution can then be serially diluted with the aqueous assay buffer to the final desired concentration.[7]
- Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts.[7]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dinitrobenzoic acid 99 99-34-3 [sigmaaldrich.com]
- 2. CAS 955-07-7: 3,5-Dinitrosalicylhydrazide | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanc hem.com [cdn.caymanc hem.com]
- To cite this document: BenchChem. [3,5-Dinitrobenzohydrazide solubility in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182385#3-5-dinitrobenzohydrazide-solubility-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com